Cas no 1419209-31-6 (5,8-Diazaspiro[3.5]nonan-6-one)
![5,8-Diazaspiro[3.5]nonan-6-one structure](https://ja.kuujia.com/scimg/cas/1419209-31-6x500.png)
5,8-Diazaspiro[3.5]nonan-6-one 化学的及び物理的性質
名前と識別子
-
- 5,8-Diazaspiro[3.5]nonan-6-one
- SB10824
- AKOS037644477
- CS-0050718
- EN300-2009149
- 1419209-31-6
- SY233768
- AS-53764
- P17078
- MFCD31567418
-
- MDL: MFCD31567418
- インチ: 1S/C7H12N2O/c10-6-4-8-5-7(9-6)2-1-3-7/h8H,1-5H2,(H,9,10)
- InChIKey: TWGRGYAXVAYVJF-UHFFFAOYSA-N
- ほほえんだ: O=C1CNCC2(CCC2)N1
計算された属性
- せいみつぶんしりょう: 140.094963011 g/mol
- どういたいしつりょう: 140.094963011 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 140.18
- トポロジー分子極性表面積: 41.1
- 疎水性パラメータ計算基準値(XlogP): -0.4
5,8-Diazaspiro[3.5]nonan-6-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D585576-10G |
5,8-diazaspiro[3.5]nonan-6-one |
1419209-31-6 | 97% | 10g |
$3855 | 2024-05-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05407-1G |
5,8-diazaspiro[3.5]nonan-6-one |
1419209-31-6 | 97% | 1g |
¥ 4,098.00 | 2023-04-06 | |
Chemenu | CM335937-1g |
5,8-Diazaspiro[3.5]nonan-6-one |
1419209-31-6 | 95%+ | 1g |
$745 | 2023-01-19 | |
eNovation Chemicals LLC | D585576-1G |
5,8-diazaspiro[3.5]nonan-6-one |
1419209-31-6 | 97% | 1g |
$770 | 2024-05-23 | |
Chemenu | CM335937-100mg |
5,8-Diazaspiro[3.5]nonan-6-one |
1419209-31-6 | 95%+ | 100mg |
$528 | 2021-08-18 | |
abcr | AB486665-250 mg |
5,8-Diazaspiro[3.5]nonan-6-one; . |
1419209-31-6 | 250mg |
€464.60 | 2023-06-13 | ||
Enamine | EN300-2009149-5.0g |
5,8-diazaspiro[3.5]nonan-6-one |
1419209-31-6 | 95% | 5g |
$4681.0 | 2023-05-31 | |
Enamine | EN300-2009149-0.05g |
5,8-diazaspiro[3.5]nonan-6-one |
1419209-31-6 | 95% | 0.05g |
$364.0 | 2023-09-16 | |
Enamine | EN300-2009149-10.0g |
5,8-diazaspiro[3.5]nonan-6-one |
1419209-31-6 | 95% | 10g |
$8576.0 | 2023-05-31 | |
Chemenu | CM335937-5g |
5,8-Diazaspiro[3.5]nonan-6-one |
1419209-31-6 | 95%+ | 5g |
$2236 | 2023-01-19 |
5,8-Diazaspiro[3.5]nonan-6-one 関連文献
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
5,8-Diazaspiro[3.5]nonan-6-oneに関する追加情報
Introduction to 5,8-Diazaspiro[3.5]nonan-6-one (CAS No. 1419209-31-6)
5,8-Diazaspiro[3.5]nonan-6-one, identified by the Chemical Abstracts Service Number (CAS No.) 1419209-31-6, is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This spirocyclic compound features a nitrogen-containing core, which is a common motif in biologically active molecules, and its intricate architecture suggests a high degree of functional tunability. The presence of both azacycloalkane and carbonyl functional groups makes it a promising scaffold for the development of novel therapeutic agents.
The spirocyclic framework of 5,8-Diazaspiro[3.5]nonan-6-one contributes to its rigidity and stability, which are desirable properties in drug design. Spirocycles are known for their ability to mimic the conformational preferences of biologically relevant molecules, such as peptides and proteins, thereby enhancing binding affinity and selectivity. The compound’s nitrogen atoms provide opportunities for hydrogen bonding interactions, which are crucial for the design of high-affinity ligands targeting various biological receptors.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the structural and functional properties of 5,8-Diazaspiro[3.5]nonan-6-one with greater precision. These studies have highlighted its potential as a scaffold for inhibiting enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The compound’s ability to modulate these enzymes has been linked to its anti-inflammatory and analgesic effects, making it a candidate for the development of novel treatments for chronic inflammatory diseases.
In addition to its anti-inflammatory potential, 5,8-Diazaspiro[3.5]nonan-6-one has shown promise in preclinical studies as a neuroprotective agent. The spirocyclic core and nitrogen-rich environment suggest that it may interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which are implicated in neurodegenerative disorders like Alzheimer’s disease and Parkinson’s disease. Preliminary data indicate that the compound can protect against oxidative stress-induced neuronal damage, potentially by scavenging reactive oxygen species (ROS) and modulating mitochondrial function.
The synthesis of 5,8-Diazaspiro[3.5]nonan-6-one presents both challenges and opportunities for synthetic chemists. The spirocyclic structure requires precise control over reaction conditions to ensure high yield and purity. Modern synthetic methodologies, including transition-metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to construct the complex framework efficiently. These advances have not only improved the accessibility of the compound but also opened avenues for further derivatization to explore new biological activities.
One of the most compelling aspects of 5,8-Diazaspiro[3.5]nonan-6-one is its versatility as a chemical scaffold. By modifying functional groups or introducing substituents at strategic positions within the molecule, researchers can fine-tune its biological properties to target specific diseases or biological pathways. For instance, appending hydrophilic or lipophilic groups can alter its solubility and membrane permeability, which are critical factors in drug delivery systems.
The pharmacokinetic profile of 5,8-Diazaspiro[3.5]nonan-6-one is another area of active investigation. Studies have begun to explore how structural modifications affect its absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) profiles. Understanding these parameters is essential for optimizing drug candidates before they proceed to clinical trials. Advanced techniques such as high-throughput screening (HTS) and structure-activity relationship (SAR) studies are being employed to identify derivatives with improved pharmacokinetic properties.
The future prospects for 5,8-Diazaspiro[3.5]nonan-6-one are promising given its unique structural features and demonstrated biological activity. Ongoing research aims to elucidate its mechanism of action in greater detail and to identify new therapeutic applications beyond inflammation and neuroprotection. Collaborative efforts between synthetic chemists, medicinal chemists, biochemists, and pharmacologists are essential for translating this promising scaffold into effective therapeutic agents.
In conclusion, 5 ,8 -D azas pi ro [ 3 . 5 ] non an - 6 one (CAS No . 1419209 -31 -6 ) represents a significant advancement in medicinal chemistry due to its versatile spirocyclic structure , potential biological activities , an d synthetic accessibility . Its development as a lead compound for treating inflammatory diseases , neurodegenerative disorders , an d other conditions underscores its importance in modern drug discovery . As research continues , it is likely that this compound will inspire further innovation an d lead to novel therapeutics with substantial clinical benefits .
1419209-31-6 (5,8-Diazaspiro[3.5]nonan-6-one) 関連製品
- 689750-37-6(ethyl 2-(5-{(furan-2-yl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate)
- 381178-19-4(3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole)
- 1245772-61-5(1-isopropyl-4-methyl-5-nitro-1H-pyrazole)
- 1261982-19-7([1,1'-Biphenyl]-3,4'-dicarboxylic acid, 2'-fluoro-2-methyl-, 4'-methyl ester)
- 2411306-11-9(N-2-(oxan-4-yl)prop-2-en-1-ylprop-2-enamide)
- 1880840-46-9(1-(Chloromethyl)-1-[(1-ethylpropoxy)methyl]cyclopropane)
- 1937-66-2(11-DOCOSENOIC ACID, METHYL ESTER, (Z)-)
- 1226290-35-2([2-(furan-2-yl)cyclopropyl]methanamine)
- 1890665-98-1(5-(2-chloroethyl)-2,2-difluoro-1,3-dioxaindane)
- 2227680-37-5(rac-(1R,2R)-2-(1-methyl-1H-indazol-3-yl)cyclopropylmethanamine)
